An In-depth Technical Guide to Methyl amino(3-methoxyphenyl)acetate hydrochloride
An In-depth Technical Guide to Methyl amino(3-methoxyphenyl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of Methyl amino(3-methoxyphenyl)acetate hydrochloride. As a substituted phenylglycine derivative, this compound represents a valuable building block in medicinal chemistry and drug discovery. The presence of the methoxy group on the phenyl ring significantly influences its electronic and steric properties, offering a nuanced tool for modulating biological activity in larger molecules. This guide will delve into its chemical identity, physicochemical properties, a representative synthesis approach, stability considerations, and its potential applications as a scaffold in the development of novel therapeutics.
Chemical Identity and Structure
Methyl amino(3-methoxyphenyl)acetate hydrochloride is the hydrochloride salt of the methyl ester of 2-amino-2-(3-methoxyphenyl)acetic acid. The presence of a chiral center at the alpha-carbon means the compound can exist as a racemic mixture or as individual enantiomers.
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IUPAC Name: methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride
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Synonyms: Methyl m-methoxyphenylglycinate hydrochloride, 3-Methoxyphenylglycine methyl ester hydrochloride
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Chemical Formula: C₁₀H₁₄ClNO₃[1]
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Molecular Weight: 231.68 g/mol [1]
The hydrochloride salt form is typically a white to off-white crystalline solid, which enhances the compound's stability and solubility in aqueous media compared to its free base form.
Stereochemistry
The stereochemistry of this compound is a critical consideration for its application in drug development, as different enantiomers can exhibit distinct pharmacological profiles.
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Racemic Mixture: A 1:1 mixture of the (R)- and (S)-enantiomers.
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CAS Number: 327051-33-2
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(2S)-enantiomer: The enantiomer with the S configuration at the alpha-carbon.
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CAS Number: 1391408-07-3[1]
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The specific stereoisomer used in research and development should always be clearly defined.
Physicochemical and Spectroscopic Properties
The physicochemical properties of Methyl amino(3-methoxyphenyl)acetate hydrochloride are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling.
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Melting Point | 183 - 186 °C | [2] |
| Solubility | Soluble in water and organic solvents | Inferred from hydrochloride salt nature |
| pKa (predicted) | ~7.5 (amino group), ~ -1 (carbonyl oxygen) | Predicted based on structure |
| LogP (predicted) | 1.2898 | [1] |
| Topological Polar Surface Area (TPSA) | 61.55 Ų | [1] |
Spectroscopic Data (Representative)
¹H NMR (400 MHz, D₂O, predicted):
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δ 7.4-7.5 (t, 1H): Aromatic proton on C5 of the phenyl ring.
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δ 7.0-7.1 (m, 3H): Aromatic protons on C2, C4, and C6 of the phenyl ring.
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δ 5.2 (s, 1H): Alpha-proton (CH-NH₃⁺).
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δ 3.8 (s, 3H): Methoxy group protons (O-CH₃).
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δ 3.7 (s, 3H): Methyl ester protons (CO-O-CH₃).
¹³C NMR (100 MHz, D₂O, predicted):
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δ 170.0: Ester carbonyl carbon.
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δ 160.0: Aromatic carbon attached to the methoxy group (C3).
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δ 135.0: Aromatic carbon attached to the alpha-carbon (C1).
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δ 130.0: Aromatic carbon (C5).
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δ 120.0: Aromatic carbon (C6).
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δ 115.0: Aromatic carbon (C4).
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δ 114.0: Aromatic carbon (C2).
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δ 57.0: Alpha-carbon.
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δ 55.0: Methoxy carbon.
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δ 53.0: Methyl ester carbon.
Infrared (IR) Spectroscopy (ATR, predicted):
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~3000-2800 cm⁻¹: N-H stretch from the ammonium salt.
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~1740 cm⁻¹: C=O stretch from the ester.
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~1600, 1490 cm⁻¹: C=C stretching from the aromatic ring.
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~1250 cm⁻¹: C-O stretching from the methoxy group and ester.
Mass Spectrometry (ESI+, predicted):
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m/z 196.1: [M+H]⁺, corresponding to the free base.
Synthesis and Chemical Reactivity
Representative Synthesis Protocol
A common and effective method for the synthesis of α-amino acid esters involves the Strecker synthesis or variations thereof. Below is a plausible, representative protocol for the synthesis of Methyl amino(3-methoxyphenyl)acetate hydrochloride.
Step-by-Step Methodology:
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Strecker Reaction:
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To a solution of 3-methoxybenzaldehyde in aqueous ammonia, add ammonium chloride and sodium cyanide.
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Stir the reaction mixture at room temperature for 24 hours.
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The resulting α-aminonitrile intermediate can be extracted with an organic solvent like dichloromethane.
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Hydrolysis of the Aminonitrile:
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Treat the α-aminonitrile intermediate with concentrated hydrochloric acid.
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Heat the mixture under reflux for several hours to hydrolyze the nitrile to a carboxylic acid.
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Cool the reaction mixture and collect the precipitated racemic 3-methoxyphenylglycine.
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Esterification:
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Suspend the racemic 3-methoxyphenylglycine in methanol.
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Cool the suspension in an ice bath and slowly add thionyl chloride.
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Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
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Remove the solvent under reduced pressure to yield the crude Methyl amino(3-methoxyphenyl)acetate hydrochloride.
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Recrystallize from a suitable solvent system (e.g., methanol/ether) to obtain the purified product.
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Chemical Reactivity and Stability
Amino acid esters are known to be susceptible to hydrolysis, particularly under basic conditions. The hydrochloride salt significantly enhances the stability of Methyl amino(3-methoxyphenyl)acetate hydrochloride by protonating the primary amine, which reduces its nucleophilicity and prevents intermolecular reactions that can lead to degradation. For long-term storage, it is recommended to keep the compound in a cool, dry, and inert atmosphere.
Potential Applications in Drug Discovery and Development
Methyl amino(3-methoxyphenyl)acetate hydrochloride serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The phenylglycine scaffold is present in a variety of biologically active compounds.
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CNS-Active Compounds: Phenylglycine derivatives have been explored as antagonists of metabotropic glutamate receptors, which are implicated in a variety of neurological and psychiatric disorders. The 3-methoxy substitution can influence binding affinity and selectivity for different receptor subtypes.
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Anti-inflammatory and Antifungal Agents: The phenylglycine core can be incorporated into larger molecules with anti-inflammatory or antifungal properties. The methoxy group can modulate the pharmacokinetic properties of these compounds, such as lipophilicity and metabolic stability.
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Peptidomimetics: As an unnatural amino acid, it can be used in the synthesis of peptidomimetics to create more stable and potent peptide-based drugs. The methoxy-substituted phenyl ring can introduce specific interactions with biological targets. The role of the methoxy group in approved drugs is well-documented, often improving binding, physicochemical properties, and metabolic behavior.[3]
Safety and Handling
Based on available information for similar compounds, Methyl amino(3-methoxyphenyl)acetate hydrochloride should be handled with care in a laboratory setting.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety information.
Conclusion
Methyl amino(3-methoxyphenyl)acetate hydrochloride is a valuable and versatile chemical entity for researchers and professionals in drug discovery and development. Its defined chemical and physical properties, coupled with the potential for diverse chemical modifications, make it an attractive starting material for the synthesis of novel bioactive compounds. The presence of the 3-methoxy group offers a strategic advantage for fine-tuning the pharmacological and pharmacokinetic profiles of target molecules. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
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ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]






